methyl 2-oxo-4aH-quinoline-4-carboxylate
Description
Methyl 2-oxo-4aH-quinoline-4-carboxylate is a heterocyclic compound featuring a quinoline backbone with a ketone group at position 2, a methyl ester at position 4, and a partially saturated 4aH ring system.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 2-oxo-4aH-quinoline-4-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-7H,1H3 |
InChI Key |
XEWGYNDMSSNSAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N=C2C1C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-4aH-quinoline-4-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate under acidic conditions. This reaction typically proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the quinoline core .
Another approach involves the use of microwave irradiation to promote the cyclization of aniline derivatives with acetaldehyde. This method is advantageous due to its high efficiency and solvent-free conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemistry principles. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are commonly used to enhance the yield and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-4aH-quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, hydroxyquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Methyl 2-oxo-4aH-quinoline-4-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-oxo-4aH-quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes, such as topoisomerases, which are essential for DNA replication and repair . Additionally, the compound can modulate receptor activity, affecting cellular signaling pathways .
Comparison with Similar Compounds
Data Tables
Table 1. Structural Comparison of Methyl 2-Oxo-4aH-Quinoline-4-Carboxylate and Analogs (See above for table content.)
Table 2. Key Spectral and Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
